3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an azetidine ring, a phenoxymethyl group, and a tert-butyl ester moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxymethyl Intermediate: The synthesis begins with the preparation of the phenoxymethyl intermediate by reacting 2-amino-3-methylphenol with a suitable alkylating agent under basic conditions.
Azetidine Ring Formation: The phenoxymethyl intermediate is then subjected to cyclization with an appropriate azetidine precursor, such as an azetidine-1-carboxylic acid derivative, under acidic or basic conditions to form the azetidine ring.
Esterification: The final step involves the esterification of the azetidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and phenoxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the methyl group on the phenoxymethyl moiety.
3-(2-Amino-3-methyl-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azetidine ring.
3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid methyl ester: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the azetidine ring, phenoxymethyl group, and tert-butyl ester in 3-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester imparts unique chemical and physical properties, making it distinct from similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylphenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-6-5-7-13(14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCHCLMKCYMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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